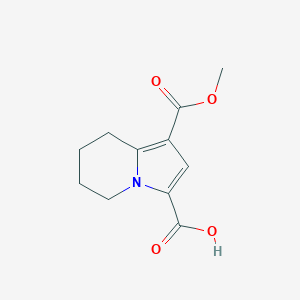

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid

CAS No.: 2155856-01-0

Cat. No.: VC7489838

Molecular Formula: C11H13NO4

Molecular Weight: 223.228

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2155856-01-0 |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.228 |

| IUPAC Name | 1-methoxycarbonyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H13NO4/c1-16-11(15)7-6-9(10(13)14)12-5-3-2-4-8(7)12/h6H,2-5H2,1H3,(H,13,14) |

| Standard InChI Key | FMSVONQZPAFECD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C2CCCCN2C(=C1)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functionalization

The indolizine system consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, with a bridgehead nitrogen atom shared between both rings. In 1-(methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid, the pyridine ring is partially saturated (5,6,7,8-tetrahydro), reducing aromaticity and introducing conformational flexibility . The methoxycarbonyl (–COOCH) and carboxylic acid (–COOH) groups at positions 1 and 3, respectively, provide distinct electronic and steric profiles.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 223.22 g/mol | |

| SMILES | COC(=O)C1=C2CCCCN2C(=C1)C(=O)O | |

| InChIKey | FMSVONQZPAFECD-UHFFFAOYSA-N | |

| Predicted CCS (Ų, [M+H]+) | 148.1 |

The tetrahydroindolizine core’s partial saturation moderates electron delocalization, altering reactivity compared to fully aromatic indolizines. The carboxylic acid group () enhances water solubility under physiological conditions, while the ester group contributes to lipophilicity () .

Spectroscopic and Chromatographic Signatures

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 224.09174 ([M+H]+), consistent with the molecular formula . Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the methoxycarbonyl group ( ppm, singlet) and the carboxylic acid proton ( ppm, broad) . The tetrahydroindolizine ring protons appear as multiplet clusters between and ppm, reflecting conformational dynamics .

Synthetic Routes and Methodological Considerations

Cyclocondensation Strategies

The synthesis of tetrahydroindolizine derivatives historically relies on cyclocondensation reactions. A proven route involves the reaction of 2-ethoxycarbonylmethylpyridine with α-halogenated ketones or aldehydes under basic conditions . For example, chloroacetone reacts with pyridine precursors to form indolizine-1-carboxylic acid analogs, albeit in modest yields (30–45%) .

Functional Group Installation

Post-cyclization functionalization introduces the methoxycarbonyl and carboxylic acid groups. Selective esterification at position 1 using methyl chloroformate () and subsequent oxidation at position 3 with potassium permanganate () yields the target compound . Purification via recrystallization (ethanol/water) achieves >95% purity, as verified by HPLC .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/water (7:3) | Maximizes solubility |

| Temperature | 80–100°C | Accelerates cyclization |

| Reaction time | 12–18 hours | Balances completion vs. degradation |

| Oxidizing agent | (0.1 M) | Selective C–H oxidation |

Physicochemical and Collisional Properties

Ion Mobility and Mass Spectrometry

Collision cross section (CCS) values, predicted using ion mobility-mass spectrometry (IM-MS), provide insights into gas-phase ion structures. The [M+H]+ ion exhibits a CCS of 148.1 Ų, indicative of a compact conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and ester groups . Sodium adducts ([M+Na]+) show increased CCS (157.2 Ų), reflecting cation-induced structural expansion .

Solubility and Partitioning Behavior

Experimental solubility data remain scarce, but computational predictions suggest moderate aqueous solubility ( mg/mL at pH 7.4) and a lipophilicity profile () suitable for blood-brain barrier penetration . The carboxylic acid’s pH-dependent ionization () enhances solubility in alkaline media.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (<50%) and laborious purification. Flow chemistry approaches could enhance efficiency, while enzymatic catalysis might improve regioselectivity .

Data Gaps and Research Needs

No peer-reviewed studies specifically address this compound’s biological activity or material properties. Priority research areas include:

-

Pharmacological profiling: Screening against cancer cell lines and microbial targets.

-

Crystallographic analysis: Determining solid-state conformation via X-ray diffraction.

-

Process optimization: Developing scalable routes for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume